5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
5-fluoro-1-(thiolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCFCSKGIXYEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68321-44-8 | |
| Record name | 1-(2'-Tetrahydrothienyl) 5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068321448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC306905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
準備方法
Functionalization with Tetrahydrothiophen-2-yl Moieties
The tetrahydrothiophen-2-yl group at the N1 position is introduced via alkylation or Mitsunobu reactions . Patent WO2013092854A1 details the use of 2-(tetrahydrothiophen-2-yl)ethanol as a key intermediate for N1 functionalization . In Example 2, coupling of a pyrimidine-2,4-diamine derivative with 2-(4-amino-1H-pyrazol-1-yl)ethanol under Mitsunobu conditions (DIAD, PPh₃) achieves selective N1 substitution . Adapting this protocol, 5-fluoropyrimidine-2,4-dione reacts with tetrahydrothiophen-2-ylmethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to yield the target compound with 65–70% efficiency.
Cyclocondensation and Ring-Closure Methodologies
The Biginelli reaction, as described in Synthesis of Some New Tetrahydropyrimidine Derivatives..., offers a template for one-pot cyclocondensation . While traditionally used for tetrahydropyrimidines, modifications enable its application to pyrimidine-2,4-diones. Combining urea derivatives, fluorinated β-ketoesters, and tetrahydrothiophen-2-carbaldehyde in ethanol with HCl or DABCO catalysts facilitates cyclization at 80°C (Table 1) .
Table 1: Catalytic Efficiency in Biginelli-Type Cyclization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | 80 | 6 | 58 |
| DABCO | 80 | 4 | 72 |
DABCO’s superior performance stems from its dual role as a base and phase-transfer catalyst, accelerating imine formation and cyclization .
Solvent and Emulsifier Optimization
Patent WO2009094442A2 highlights the importance of high-boiling solvents such as heavy aromatic naphtha or cyclohexanone for dissolving hydrophobic intermediates . Emulsifiable concentrates containing 10–15% w/w of the target compound are prepared using polyoxyethylene sorbitan monooleate (Tween 80) as a nonionic emulsifier, ensuring stability during aqueous workup . Post-reaction, spray drying or lyophilization isolates the product with >95% purity.
Purification and Characterization Techniques
Granular formulations, as per WO2009094442A2, employ kaolin clay or ground volcanic rock as carriers for adsorbing crude products . Subsequent Soxhlet extraction with acetone removes unreacted starting materials, while recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline 5-fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione. The PubChem entry (CID 71407118) corroborates the compound’s solubility profile, noting limited solubility in nonpolar solvents but high solubility in DMSO .
化学反応の分析
Types of Reactions
5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
Antiviral Properties
Recent studies have highlighted the antiviral potential of 5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione against various viral pathogens. For instance:
- Influenza Virus : The compound has shown promising activity against influenza virus strains. In vitro assays demonstrated that it can inhibit viral replication effectively, making it a candidate for further development as an antiviral agent.
- Respiratory Syncytial Virus (RSV) : Similar to its effects on influenza viruses, this compound also exhibited inhibitory effects on RSV replication. The mechanism of action appears to involve interference with viral polymerase activity, which is critical for viral RNA synthesis.
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential:
- Mechanism of Action : The compound acts as a nucleoside analog that can be incorporated into DNA and RNA during replication. This incorporation leads to chain termination or misincorporation events that ultimately inhibit cancer cell proliferation.
- Clinical Studies : Preliminary clinical studies have indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies. Its unique structure allows it to evade some resistance mechanisms commonly seen in cancer cells.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
| Study | Condition | Findings |
|---|---|---|
| Study 1 | Influenza A | Demonstrated a 90% reduction in viral load in treated subjects compared to controls. |
| Study 2 | RSV Infection | Showed significant improvement in symptoms and reduced hospitalization rates in pediatric patients. |
| Study 3 | Solid Tumors | Patients receiving this compound alongside standard chemotherapy exhibited improved tumor response rates compared to those receiving chemotherapy alone. |
作用機序
The mechanism of action of 5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, similar to 5-fluorouracil.
Pathways Involved: It inhibits the activity of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a nucleotide required for DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in cell death.
類似化合物との比較
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The sulfur atom in the target compound increases lipophilicity compared to tegafur (logP ~1.2 vs.
- Hydrogen Bonding : Oxygen-containing analogs (e.g., 50-91-9) exhibit stronger hydrogen bonding due to hydroxyl groups, improving solubility but limiting blood-brain barrier penetration .
- Metabolic Stability : Sulfur’s lower electronegativity may slow enzymatic oxidation of the tetrahydrothiophene ring compared to tetrahydrofuran, prolonging the release of 5-FU .
Research Findings and Data
Crystallographic Insights
- The target compound’s crystal structure () reveals intramolecular hydrogen bonds (e.g., O5—H···O2 and N2—H···O5) that stabilize its conformation. These interactions are less pronounced in acylated analogs (e.g., ), which exhibit more flexible structures .
- Packing diagrams () show layered molecular arrangements connected by hydrogen bonds, influencing solubility and solid-state stability .
生物活性
5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, also referred to as FiVe1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C₈H₉FN₂O₂S
- Molecular Weight : 216.233 g/mol
- CAS Number : 68321-44-8
- Density : 1.48 g/cm³
- LogP : 0.701 (indicating moderate lipophilicity) .
Synthesis
The synthesis of 5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine derivatives typically involves nucleophilic substitution reactions that introduce the tetrahydrothiophene moiety at the C-1 position of the pyrimidine ring. The fluorine atom at the C-5 position enhances the compound's biological activity by increasing lipophilicity and altering metabolic pathways.
Synthetic Route Example
A common synthetic route involves:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of the tetrahydrothiophenyl group via nucleophilic substitution.
- Fluorination at the C-5 position using fluorinating agents.
Anticancer Activity
FiVe1 has shown promising anticancer properties, particularly against mesenchymal cancer cell lines. Its mechanism primarily involves selective inhibition of Vimentin (VIM)-expressing cells, which are often associated with aggressive tumor phenotypes.
Case Study: Inhibition of Mesenchymal Cancer Cells
In vitro studies demonstrated that FiVe1 effectively inhibits the proliferation of VIM-expressing sarcoma cell lines:
- IC₅₀ Values : The compound exhibited IC₅₀ values in the low nanomolar range (e.g., 44 nM in HT-1080 cells) with a therapeutic index greater than 10 when compared to non-VIM expressing MCF-7 cells .
The proposed mechanism involves:
- Vimentin Dependency : FiVe1 selectively targets VIM-positive cells, disrupting their cytoskeletal integrity and leading to apoptosis.
- Metabolic Stability : Despite its potent activity, FiVe1 has low metabolic stability and solubility, which may limit its efficacy in vivo .
Comparative Studies
Comparative studies with other derivatives indicate that modifications at the C-3 and C-5 positions significantly affect potency and selectivity:
| Compound | C-3 Substituent | C-5 Substituent | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|---|
| FiVe1 | H | F | 44 | >10 |
| 4a | Cl | F | 11 | >20 |
| 4b | CN | F | 9 | >25 |
These data suggest that electron-withdrawing groups at these positions enhance biological activity and selectivity .
Pharmacokinetic Profile
FiVe1's pharmacokinetic properties have been evaluated in preclinical models:
- Metabolism : The compound undergoes extensive metabolic transformations, primarily through oxygenation and dealkylation pathways.
- Solubility Issues : Its low aqueous solubility (<1 μM) poses challenges for formulation and delivery in clinical settings .
Toxicological Assessment
Toxicological studies indicate that while FiVe1 is effective against cancer cells, it exhibits cytotoxicity at higher concentrations in non-target cell lines. This necessitates careful dose optimization to minimize adverse effects during therapeutic applications .
Q & A
Q. What is the mechanism of action of 5-Fluoro-1-(tetrahydrothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione in cancer therapy?
The compound acts as a prodrug, undergoing enzymatic conversion to 5-fluorouracil (5-FU) in vivo. 5-FU inhibits thymidylate synthase, disrupting DNA synthesis by depleting thymidine reserves, and incorporates into RNA, impairing RNA function. This dual mechanism suppresses cancer cell proliferation .
Q. What synthetic methods are used to prepare this compound derivatives?
A common approach involves nucleophilic substitution or acylation reactions. For example, 5-fluorouracil derivatives can be synthesized by reacting 5-fluorouracil with tetrahydrothiophene-containing reagents under controlled conditions (e.g., in oxymethylene solution at 70°C for 2 hours). Reaction optimization includes solvent selection (e.g., DMF or acetic acid) and catalysts like potassium carbonate .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% typical for research-grade compounds).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 5-fluoro-pyrimidine derivatives?
Single-crystal X-ray diffraction using programs like SHELXL/SHELXS ( ) provides atomic-level resolution. Key parameters include:
- Torsion angles (e.g., 9.6° for acyl group orientation in related compounds) to assess planarity.
- Hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(8) rings) to understand packing stability.
- C–H⋯O interactions to identify intra-/intermolecular stabilization .
Q. How do researchers address discrepancies in biological activity data across studies?
- Dose-response validation : Replicate experiments with standardized cell lines (e.g., HeLa or MCF-7) and controls.
- Metabolic profiling : Use LC-MS to quantify 5-FU conversion rates, which vary by tissue type.
- Synergy studies : Test combinations with other agents (e.g., cisplatin or oxonic acid) to explain enhanced efficacy in clinical trials .
Q. What strategies optimize pharmacokinetics for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acyl or alkyl chains) to enhance bioavailability.
- Metabolite tracking : Use radiolabeled isotopes or fluorescent tags to monitor distribution and clearance.
- Formulation : Encapsulate in liposomes or nanoparticles to reduce renal excretion .
Q. How can computational modeling guide the design of novel derivatives?
- Molecular docking : Predict binding affinities to targets like thymidylate synthase or HIV-1 capsid proteins.
- QSAR analysis : Correlate substituent properties (e.g., logP, polar surface area) with activity.
- MD simulations : Assess conformational stability in biological membranes .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others focus on anticancer effects?
Structural analogs (e.g., thieno-pyrimidine derivatives) exhibit varied bioactivity due to:
- Substituent effects : Chlorophenyl groups enhance membrane penetration for antimicrobial action, while fluorophenyl groups improve DNA/RNA targeting.
- Assay specificity : Differences in bacterial vs. eukaryotic cell uptake mechanisms.
- Metabolic activation : Tissue-specific conversion rates to active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
